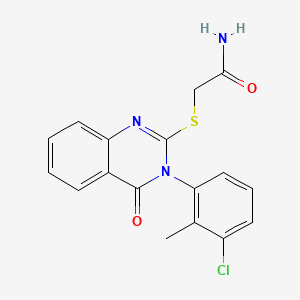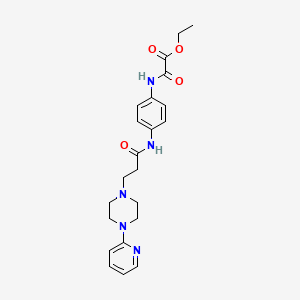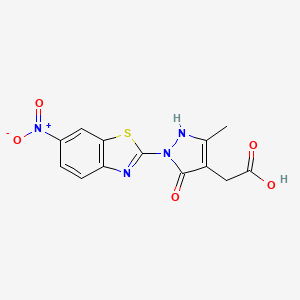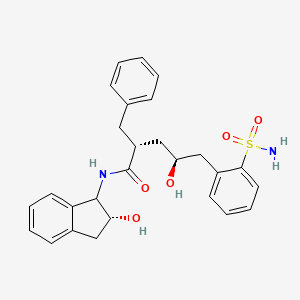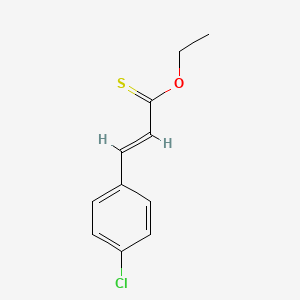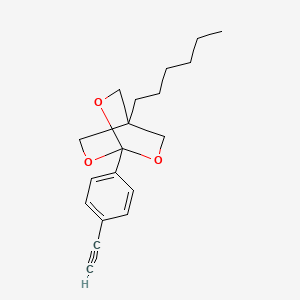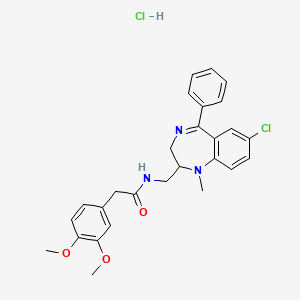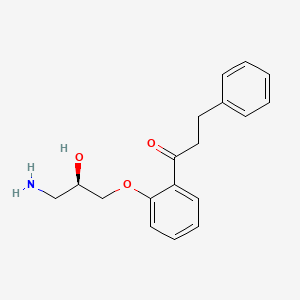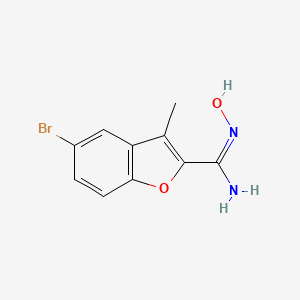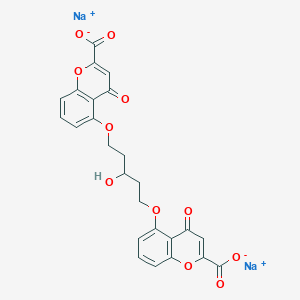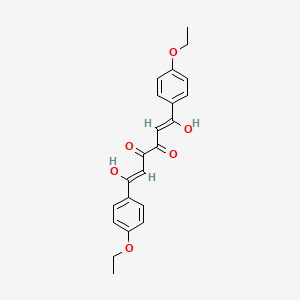
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N',N'-diethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride and diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products formed are substituted amines and thiols.
Oxidation Reactions: The major products formed are oxidized derivatives of the compound.
Reduction Reactions: The major products formed are reduced derivatives of the compound.
Scientific Research Applications
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride involves the interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This can result in various biological effects, including the inhibition of cell proliferation and the induction of cell death.
Comparison with Similar Compounds
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dipropyl-, dihydrochloride
These compounds share similar chemical structures and properties but differ in their substituents. The unique combination of substituents in 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
92846-45-2 |
|---|---|
Molecular Formula |
C11H26Cl4N2 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H24Cl2N2.2ClH/c1-3-14(4-2)8-5-9-15(10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H |
InChI Key |
ITHJVXYIZJHTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



